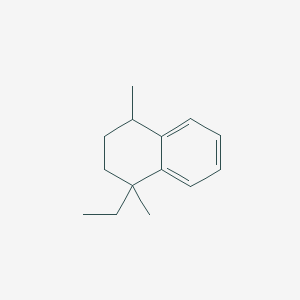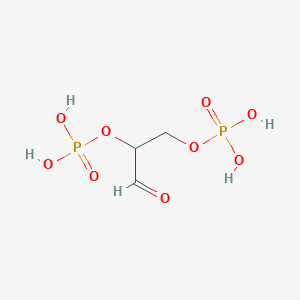
Diphosphoglycerinaldehyd
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphosphoglycerinaldehyd, also known as glyceraldehyde 3-phosphate, is a crucial intermediate in several metabolic pathways, including glycolysis and gluconeogenesis. It plays a significant role in the energy production and biosynthesis processes of living organisms. The compound has the chemical formula C(_3)H(_7)O(_6)P and is a monophosphate ester of glyceraldehyde .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diphosphoglycerinaldehyd can be synthesized through various biochemical pathways. One common method involves the reversible reaction of fructose-1,6-bisphosphate, catalyzed by the enzyme aldolase, to produce dihydroxyacetone phosphate and this compound . Another method involves the isomerization of dihydroxyacetone phosphate, catalyzed by triose phosphate isomerase .
Industrial Production Methods
Industrial production of this compound typically involves biotechnological processes using microbial fermentation. Microorganisms such as Escherichia coli are genetically engineered to overproduce the enzymes required for the synthesis of this compound, which is then extracted and purified for various applications.
Chemical Reactions Analysis
Types of Reactions
Diphosphoglycerinaldehyd undergoes several types of chemical reactions, including:
Reduction: It can be reduced to glycerol-3-phosphate.
Isomerization: It isomerizes to dihydroxyacetone phosphate.
Common Reagents and Conditions
Oxidation: NAD(^+) and glyceraldehyde 3-phosphate dehydrogenase.
Reduction: NADH and glycerol-3-phosphate dehydrogenase.
Isomerization: Triose phosphate isomerase.
Major Products
Oxidation: 1,3-bisphosphoglycerate.
Reduction: Glycerol-3-phosphate.
Isomerization: Dihydroxyacetone phosphate.
Scientific Research Applications
Diphosphoglycerinaldehyd has numerous applications in scientific research:
Chemistry: It is used as a model compound in studies of enzyme kinetics and metabolic pathways.
Biology: It plays a crucial role in cellular respiration and photosynthesis.
Medicine: Research on this compound contributes to understanding metabolic disorders and developing treatments for diseases such as diabetes and cancer.
Industry: It is used in the production of biofuels and bioplastics through microbial fermentation processes
Mechanism of Action
Diphosphoglycerinaldehyd exerts its effects primarily through its role as an intermediate in metabolic pathways. In glycolysis, it is phosphorylated to 1,3-bisphosphoglycerate, which then participates in the production of ATP, the energy currency of the cell. The compound interacts with various enzymes, including aldolase, triose phosphate isomerase, and glyceraldehyde 3-phosphate dehydrogenase, to facilitate these metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Dihydroxyacetone phosphate: An isomer of diphosphoglycerinaldehyd, involved in similar metabolic pathways.
Fructose-1,6-bisphosphate: A precursor in the synthesis of this compound.
1,3-bisphosphoglycerate: A product of the oxidation of this compound.
Uniqueness
This compound is unique due to its central role in both glycolysis and gluconeogenesis, making it a key player in energy production and biosynthesis. Its ability to undergo various chemical reactions and interact with multiple enzymes highlights its versatility and importance in metabolic processes .
Properties
CAS No. |
17453-91-7 |
|---|---|
Molecular Formula |
C3H8O9P2 |
Molecular Weight |
250.04 g/mol |
IUPAC Name |
(1-oxo-3-phosphonooxypropan-2-yl) dihydrogen phosphate |
InChI |
InChI=1S/C3H8O9P2/c4-1-3(12-14(8,9)10)2-11-13(5,6)7/h1,3H,2H2,(H2,5,6,7)(H2,8,9,10) |
InChI Key |
PZCHTJOKDMKJHV-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C=O)OP(=O)(O)O)OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


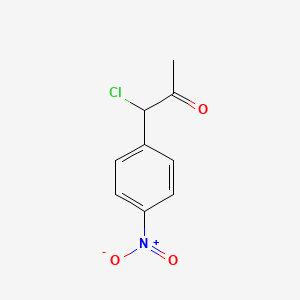
![4-[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]butan-2-one](/img/structure/B14716940.png)
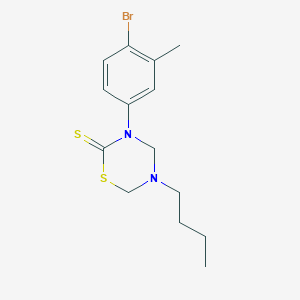
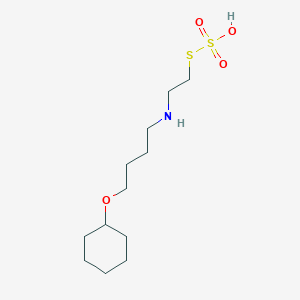
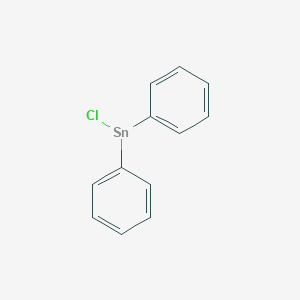
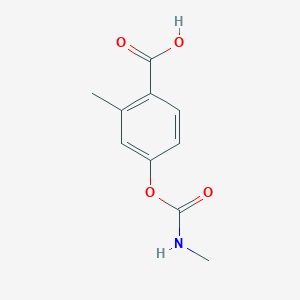

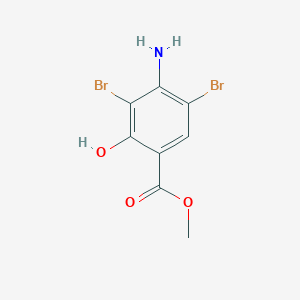

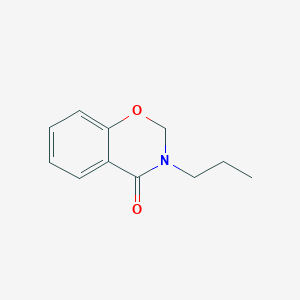
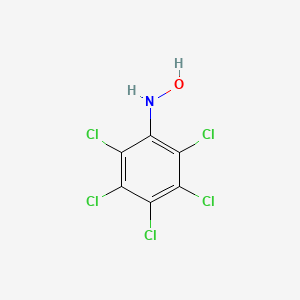
![2',16'-Dimethylspiro[1,3-dioxolane-2,15'-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecane]](/img/structure/B14716990.png)

